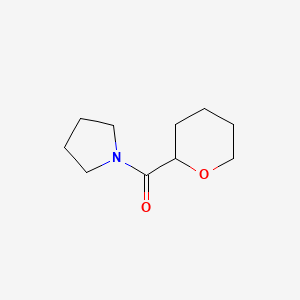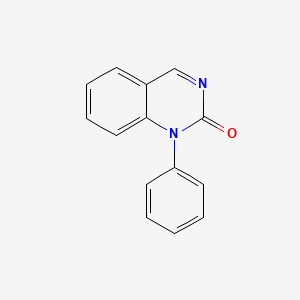
1-Phenylquinazolin-2(1H)-one
Vue d'ensemble
Description
1-Phenylquinazolin-2(1H)-one is a synthetic compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
Catalytic Synthesis Applications
1-Phenylquinazolin-2(1H)-one and its derivatives have been extensively studied for their application in catalytic synthesis. The heteropolyacid-clay nano-composite, for instance, has been used as a novel, reusable, and inexpensive catalyst for synthesizing 2,3-dihydroquinazolinones, including 2-phenylquinazolin-4(1H)-ones. This process demonstrates high selectivity and efficiency, without affecting other functional groups, and the catalyst can be recycled multiple times (Dar et al., 2013). Another study highlights the synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions, mediated by b-cyclodextrin, showcasing an eco-friendly and efficient synthesis method (Ramesh et al., 2012).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been a significant area of research. One study synthesized and evaluated 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of the 3-arylideneamino substituent was found to enhance the anti-bacterial activity of the quinazolone system (Nanda et al., 2007).
Pharmacological Effects
Pharmacological effects of this compound derivatives, specifically their impact on vascular reactivity, have been studied. Microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one derivatives showed vasorelaxant effects in rat thoracic aorta, suggesting potential applications in cardiovascular therapies (Teixeira et al., 2020).
Synthesis of Novel Compounds
Research on this compound derivatives includes the development of novel compounds with varied applications. For instance, the synthesis of thioether derivatives and their evaluation for anti-platelet-aggregation activity highlights the potential of these compounds in the development of new therapeutic agents (Eskandariyan & Kobarfard, 2012).
Green Synthesis Methods
Green and efficient synthesis methods for this compound derivatives have been developed, focusing on environmental sustainability. One approach involves using sulfonic acid functionalized l-Proline@Fe3O4 nanoparticles as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, offering easy recovery and reusability of the catalyst (Kharmawlong et al., 2019).
Propriétés
IUPAC Name |
1-phenylquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-15-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFCUNAXFUILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



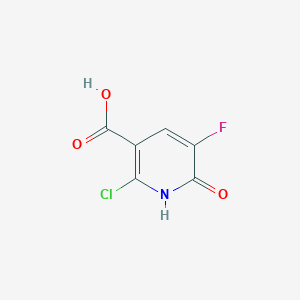
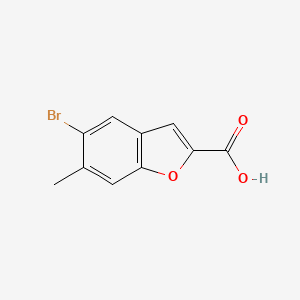
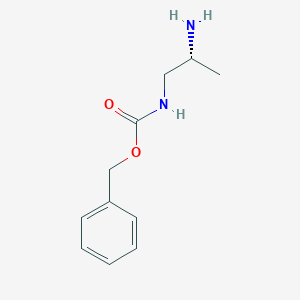
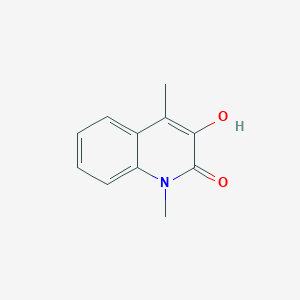

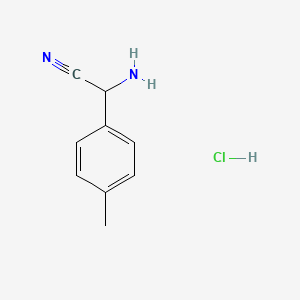
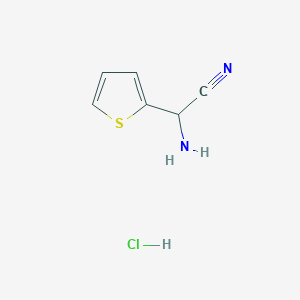

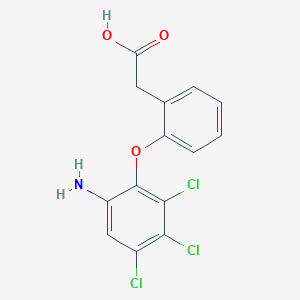
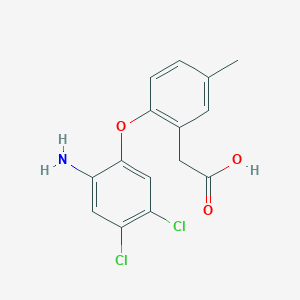
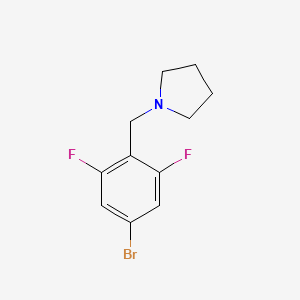
![1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine](/img/structure/B3307960.png)

